UNC0646
CAS No.: 1320288-17-2
Cat. No.: VC0548267
Molecular Formula: C36H59N7O2
Molecular Weight: 621.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1320288-17-2 |
---|---|
Molecular Formula | C36H59N7O2 |
Molecular Weight | 621.9 g/mol |
IUPAC Name | N-(1-cyclohexylpiperidin-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine |
Standard InChI | InChI=1S/C36H59N7O2/c1-28(2)41-19-10-20-43(24-23-41)36-38-32-27-34(45-25-11-18-40-16-8-5-9-17-40)33(44-3)26-31(32)35(39-36)37-29-14-21-42(22-15-29)30-12-6-4-7-13-30/h26-30H,4-25H2,1-3H3,(H,37,38,39) |
Standard InChI Key | OUKWLRHRXOPODD-UHFFFAOYSA-N |
SMILES | CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C5CCCCC5)OC)OCCCN6CCCCC6 |
Canonical SMILES | CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C5CCCCC5)OC)OCCCN6CCCCC6 |
Appearance | White to off-white solid powder |
Introduction
Chemical Properties and Structure
UNC0646 (CAS 1320288-17-2) is characterized by its unique chemical structure and specific physicochemical properties that contribute to its biological activity. The compound has a molecular weight of 621.9 and a molecular formula of C36H59N7O2 . The structural features of UNC0646 have been carefully designed to enhance its binding affinity to the target enzymes G9a and GLP, while also optimizing its cellular permeability and pharmacokinetic properties.
The chemical structure of UNC0646 can be represented by the SMILES notation: CC(C)N(CC6)CCCN6C1=NC(NC3CCN(C5CCCCC5)CC3)=C2C(C=C(OCCCN4CCCCC4)C(OC)=C2)=N1 . This complex structure contains multiple ring systems and functional groups that play critical roles in determining the compound's potency, selectivity, and cellular activity.
Table 1: Chemical and Physical Properties of UNC0646
Property | Value |
---|---|
Molecular Weight | 621.9 |
Molecular Formula | C36H59N7O2 |
CAS Number | 1320288-17-2 |
PubChem ID | 53315882 |
InChI Key | OUKWLRHRXOPODD-UHFFFAOYSA-N |
ALogP | 5.1 |
Physical State | Solid |
Purity | ≥99% (HPLC) |
The structural design of UNC0646 represents a successful example of medicinal chemistry optimization, where modifications to the parent quinazoline scaffold have resulted in significant improvements in both potency and drug-like properties .
Mechanism of Action
Inhibition of G9a and GLP
UNC0646 exerts its biological effects primarily through the potent and selective inhibition of the histone methyltransferases G9a and GLP. These homologous enzymes play crucial roles in epigenetic regulation by catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9), a modification generally associated with transcriptional repression . The inhibitory potency of UNC0646 against these enzymes is remarkably high, with IC50 values of 6 nM for G9a and 15 nM for GLP, making it one of the most potent inhibitors of these enzymes reported to date .
The high selectivity of UNC0646 for G9a and GLP over other protein lysine methyltransferases and protein arginine methyltransferases is a critical feature that minimizes off-target effects and enhances its utility as both a research tool and a potential therapeutic agent . This selectivity profile ensures that the observed biological effects of UNC0646 can be confidently attributed to the specific inhibition of G9a and GLP, rather than to broader effects on other epigenetic enzymes.
At the molecular level, UNC0646 functions as a competitive inhibitor that binds to the substrate-binding pocket of G9a and GLP, preventing the interaction of these enzymes with their histone substrates and the methyl donor S-adenosylmethionine (SAM) . This mechanism effectively blocks the methyltransferase activity of G9a and GLP, leading to a reduction in H3K9 methylation levels and subsequent alterations in gene expression patterns.
Effects on Histone Methylation
The primary consequence of G9a and GLP inhibition by UNC0646 is the reduction in histone H3K9 dimethylation (H3K9me2) levels . This epigenetic modification is widely associated with gene silencing and heterochromatin formation, and its reduction often leads to the reactivation of genes that were previously repressed. In cellular assays, UNC0646 has demonstrated potent activity in reducing H3K9me2 levels, with an IC50 value of approximately 10-26 nM in various cell lines, including MCF7 breast cancer cells .
The ability of UNC0646 to modulate histone methylation patterns has significant implications for gene expression and cellular functions. By reducing H3K9me2 levels, UNC0646 can potentially reactivate silenced tumor suppressor genes, leading to the inhibition of cancer cell growth and the induction of apoptosis . Furthermore, the alterations in the epigenetic landscape induced by UNC0646 can affect various cellular processes, including cell cycle progression, apoptosis, and cellular differentiation.
Importantly, the effects of UNC0646 on histone methylation can be readily measured using techniques such as Western blotting, immunofluorescence, and in-cell Western assays, making it a valuable tool for investigating the biological consequences of G9a and GLP inhibition in various experimental settings .
Biological Activities
In Vitro Studies
UNC0646 has been extensively characterized in various in vitro assays to assess its potency, selectivity, and mechanism of action. In biochemical assays using purified G9a and GLP enzymes, UNC0646 demonstrated exceptional potency, with IC50 values of 6 nM and 15 nM, respectively . These values rank UNC0646 among the most potent G9a/GLP inhibitors reported to date, highlighting its value as a chemical probe for investigating the functions of these enzymes.
The selectivity profile of UNC0646 has also been evaluated against a panel of other protein lysine methyltransferases and protein arginine methyltransferases. These studies have confirmed the high selectivity of UNC0646 for G9a and GLP over other related enzymes, which is a critical feature for its use in both research and potential therapeutic applications .
Table 2: Inhibitory Potency of UNC0646 Against Various Targets
Target Enzyme | IC50 (nM) | Assay Method |
---|---|---|
G9a | 6 | SAHH-coupled Assay |
GLP | 15 | SAHH-coupled Assay |
G9a/GLP (cellular) | 10-26 | H3K9me2 Reduction (ICW) |
In structure-activity relationship studies, UNC0646 has been compared with related compounds to elucidate the structural features that contribute to its potency and selectivity. These studies have provided valuable insights into the molecular determinants of G9a and GLP inhibition, which can guide the design of next-generation inhibitors with improved properties .
Cellular Effects
The cellular effects of UNC0646 have been extensively investigated in various cell lines, revealing its ability to modulate multiple cellular processes. Importantly, UNC0646 exhibits potent activity in reducing H3K9me2 levels in cells, with an IC50 value of approximately 10-26 nM in various cell lines . This cellular potency is significantly higher than that of earlier G9a inhibitors, highlighting the successful optimization of UNC0646 for cellular activity.
One of the notable features of UNC0646 is its favorable toxicity profile, with EC50 values for cellular toxicity typically in the low micromolar range (3.3-4.7 μM) . This results in an excellent separation between functional potency and cellular toxicity, with a toxicity/function ratio of approximately 100-fold or greater in various cell lines. This wide therapeutic window enhances the utility of UNC0646 as both a research tool and a potential therapeutic agent.
In cellular assays, UNC0646 has been shown to induce a variety of biological effects, including cell cycle arrest, inhibition of proliferation, and induction of apoptosis . These effects are likely mediated by the modulation of gene expression patterns following the reduction in H3K9me2 levels, leading to the reactivation of silenced genes and the inhibition of oncogenic pathways.
Table 3: Cellular Effects of UNC0646 in Various Cell Lines
Cell Line | Cellular IC50 (μM) (H3K9me2 Reduction) | Toxicity EC50 (μM) | Tox/Function Ratio |
---|---|---|---|
MCF7 (breast cancer) | 0.010 | 4.7 | 470 |
MeWo (melanoma) | 0.026 | 3.3 | 127 |
WM164 (melanoma) | Not specified | Not specified | Not specified |
Research Applications
Melanoma Studies
UNC0646 has been extensively studied in the context of melanoma, a highly aggressive form of skin cancer with limited therapeutic options for advanced disease. Research has shown that G9a and GLP are overexpressed in melanoma compared to normal fibroblasts, suggesting that these enzymes may play important roles in melanoma pathogenesis . This finding provides a rationale for targeting G9a and GLP with inhibitors such as UNC0646 as a potential therapeutic strategy for melanoma.
In studies using the MeWo melanoma cell line, UNC0646 demonstrated significant anticancer effects through multiple mechanisms. Treatment with UNC0646 led to a dose-dependent reduction in cell viability, with IC50 and IC25 doses determined by MTT assay . Importantly, the MeWo cell line was found to be slightly more resistant to UNC0646 compared to the WM164 melanoma cell line, making it a valuable model for investigating the cellular and molecular alterations induced by G9a/GLP inhibition .
The effects of UNC0646 on MeWo cells included the induction of apoptosis, as evidenced by increased Annexin-V positive cells, loss of mitochondrial membrane potential, and generation of reactive oxygen species (ROS) . Moreover, UNC0646 inhibited the proliferation of MeWo cells, particularly after 48 hours of treatment, and caused cell cycle arrest in the G1 phase, with decreased percentages of cells in the S and G2/M phases .
At the molecular level, UNC0646 treatment modulated the expression of key genes involved in apoptosis and cell cycle regulation in MeWo cells. Specifically, it increased the expression of the pro-apoptotic gene BAX and decreased the expression of the anti-apoptotic gene BCL-2, as well as reducing the expression of CDK1, a key regulator of cell cycle progression .
These findings highlight the potential of UNC0646 as a therapeutic agent for melanoma and provide insights into the molecular mechanisms underlying its anticancer effects in this context.
Hepatocellular Carcinoma Research
In addition to melanoma, UNC0646 has also been investigated in the context of hepatocellular carcinoma (HCC), one of the most common and lethal forms of liver cancer. G9a has been identified as a critical mediator of HCC pathogenesis, making it an attractive target for therapeutic intervention in this disease .
To address this limitation, researchers have explored innovative drug delivery strategies for UNC0646. One such approach involves the use of nanodiamonds (NDs) as a drug delivery platform for UNC0646 . Nanodiamonds are carbon-based nanomaterials with excellent biocompatibility and surface properties that make them ideal carriers for drug delivery.
In studies using the ND-UNC0646 complex, researchers demonstrated that this formulation could be rapidly synthesized by physical adsorption and possessed favorable drug delivery properties . The ND-UNC0646 complex significantly improved the dispersibility of UNC0646 in water, making it amenable for intravenous administration . Furthermore, the release profile of UNC0646 from ND-UNC0646 was found to be pH-responsive, which could potentially enhance drug release in the slightly acidic tumor microenvironment .
Most importantly, the ND-UNC0646 complex maintained the biological functionality of UNC0646, with even higher efficacy in reducing H3K9 methylation and suppressing invasion compared to free UNC0646 . In an orthotopic HCC mouse model, the ND-UNC0646 complex demonstrated increased in vivo efficacy, highlighting the potential of this approach for translating UNC0646 toward clinical applications in HCC treatment .
Future Perspectives and Challenges
One of the primary challenges associated with UNC0646 is its poor water solubility, which limits its in vivo efficacy and potential clinical applications . While innovative drug delivery systems, such as the nanodiamond-based approach described earlier, offer promising solutions to this problem, additional research is needed to optimize these delivery systems and evaluate their safety and efficacy in diverse preclinical models before advancing to clinical trials.
Another important consideration is the comprehensive understanding of the mechanisms underlying the anticancer effects of UNC0646. While the inhibition of G9a and GLP and the subsequent reduction in H3K9 methylation are well-established, the downstream effects on gene expression, signaling pathways, and cellular functions are complex and context-dependent . Further research using genomic, transcriptomic, and proteomic approaches could provide deeper insights into the molecular mechanisms of UNC0646 action in different cancer types and guide its rational combination with other therapeutic agents.
The specificity of UNC0646 for G9a and GLP over other methyltransferases is a notable strength, but the potential for off-target effects at higher concentrations cannot be entirely ruled out . Continued investigation of the selectivity profile of UNC0646 and the development of even more selective inhibitors could further enhance the utility of these compounds as both research tools and therapeutic agents.
In terms of therapeutic applications, while the anticancer effects of UNC0646 in melanoma and HCC models are promising, its potential efficacy in other cancer types and diseases where G9a and GLP play important roles warrants further investigation . Additionally, the combination of UNC0646 with other epigenetic modulators, targeted therapies, or standard-of-care treatments could potentially enhance its therapeutic efficacy and overcome resistance mechanisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume